7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene skeleton with a ketone group at the C7 position and a carboxylic acid substituent at C2. Its structure combines a rigid bicyclic framework with conjugated double bonds (C5–C6) and oxygen-containing functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s stereochemistry (endo/exo configurations) and hydrogen-bonding capabilities significantly influence its reactivity and crystallographic behavior .
Key properties include:
- Molecular Formula: C₈H₈O₃
- Hydrogen Bonding: Forms centrosymmetric dimers via carboxylic acid groups, with O⋯O distances of 2.660 Å in the crystalline state .
- Synthesis: Typically prepared via Diels-Alder reactions between furan derivatives and dienophiles (e.g., methyl 3-bromopropiolate), followed by regioselective hydrolysis and oxidation steps .
Properties
IUPAC Name |
7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOOJMWVHLSMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563560 | |
| Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125091-66-9 | |
| Record name | 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The Diels-Alder reaction between α,β-unsaturated carboxylic acids (I) and furan derivatives (II) is a cornerstone synthesis. For example, the US6677464B2 patent utilizes a Lewis acid catalyst (e.g., boron trifluoride etherate) to facilitate [4+2] cycloaddition under mild conditions. The α,β-unsaturated carboxylic acid (e.g., acrylic acid derivatives) reacts with furan to form the bicyclic framework, with the Lewis acid stabilizing the transition state and enhancing regioselectivity.
The general reaction is represented as:
This method avoids high temperatures and pressurized reactors, achieving yields up to 87%.
Industrial Advantages and Limitations
Compared to earlier methods requiring multi-day reactions (e.g., 75 days for 33% yield), this approach reduces reaction times to 12–24 hours. Substituents on the furan ring (R⁴–R⁷) and the carboxylic acid (R¹–R³) influence steric and electronic effects, with electron-withdrawing groups enhancing reactivity. However, steric hindrance from bulky substituents can reduce yields, necessitating careful substrate design.
Regioselective Diels-Alder Reaction with Halogenated Propiolates
Synthesis of Methyl 1-Methyl-3-oxo Derivatives
A PMC study demonstrates a regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, yielding methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate (4a) with 50% selectivity. The bromine atom on the propiolate acts as a directing group, favoring endo transition state formation:
\text{2-methylfuran} + \text{methyl 3-bromopropiolate} \rightarrow \text{4a (50%)} + \text{4b (3.2%)}
The major product (4a) is hydrolyzed using HCl to yield the carboxylic acid derivative, overcoming challenges associated with resistant ketal groups.
Hydrolysis Optimization
Concentrated HCl proved superior to conventional methods (e.g., methanolic HCl or ion-exchange resins), achieving complete hydrolysis within four days. This step highlights the importance of reagent selection in overcoming steric and electronic barriers.
Alternative Methods: Acrylic Acid Esters and Furans
Early Industrial Approaches
The EP0104583A3 patent describes reacting acrylic acid esters with furans under thermal conditions (100–150°C) without catalysts. While avoiding catalysts simplifies purification, this method requires prolonged heating (48–72 hours) and achieves moderate yields (40–60%). For example:
Subsequent ester hydrolysis yields the free carboxylic acid, but scalability is limited by energy costs and side reactions.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid possesses a bicyclic structure that contributes to its reactivity and utility as a synthetic intermediate. Its molecular formula is , and it features a ketone functional group alongside a carboxylic acid, which enhances its reactivity in various chemical reactions.
Pharmaceutical Applications
One of the most significant applications of this compound is as an intermediate in the synthesis of pharmaceuticals:
- Cyclophellitol : This compound is known for its anti-HIV properties and is synthesized using derivatives of this compound . Cyclophellitol has been studied extensively for its potential in treating viral infections.
Agricultural Applications
The compound is also utilized in the development of agricultural chemicals:
- Pesticides and Herbicides : Derivatives of this compound are being explored for their potential as active ingredients in pesticides and herbicides due to their biological activity against pests .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound in various applications:
Mechanism of Action
The mechanism of action of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Reactivity Comparisons
- 7-Oxobicyclo[2.2.1]heptane-1-carboxylic acid : The saturated analog lacks the C5–C6 double bond, reducing conjugation and stabilizing the carbocation intermediate during hydrolysis. This results in slower reaction kinetics compared to the unsaturated compound .
- Methyl Ester Derivatives : Esterification (e.g., methyl or tert-butyl esters) enhances solubility and alters hydrolysis rates. For example, tert-butyl esters (NBTBE) are used in lithography resists due to their fluorinated side chains .
- Amine-Substituted Analogs: Introduction of tert-butoxycarbonylamino (Boc) groups at C3 enables peptide coupling and heterocycle synthesis. These derivatives exhibit improved thermal stability for Retro-Diels-Alder (RDA) reactions .
Key Research Findings
- Hydrogen Bonding : The 7-oxo group in the unsaturated compound stabilizes carboxyl dimers but introduces steric hindrance, slowing hydrolysis compared to saturated analogs .
- Regioselectivity : Electron-withdrawing substituents (e.g., 7-oxa bridge) direct Diels-Alder adduct formation, favoring endo products .
- Thermal Stability : Unsaturated derivatives undergo RDA reactions at lower temperatures (e.g., 80–100°C), enabling green synthesis of heterocycles .
Biological Activity
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula for this compound is . It features a bicyclic structure with a ketone and carboxylic acid functional group, which are critical for its biological interactions.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound derivatives. Notably, a method involving the reaction of acrylic acid with furan derivatives under mild conditions has been reported to yield high purity and yield, making it suitable for industrial applications .
Antiviral Properties
One of the most significant applications of this compound is its role as a synthetic intermediate in the development of antiviral agents, particularly against HIV. The endo form of this compound has been identified as a precursor to Cyclophellitol, an anti-HIV drug .
Anticancer Activity
Research indicates that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as anticancer agents .
Study 1: Antiviral Efficacy
A study published in Tetrahedron Letters examined the antiviral efficacy of Cyclophellitol derivatives synthesized from this compound against HIV strains. The results demonstrated significant inhibition of viral replication at low micromolar concentrations, highlighting the potential for therapeutic use .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of various derivatives of this compound against breast cancer cell lines (MCF-7). The study found that specific modifications to the bicyclic structure enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Data Table: Biological Activities Summary
Q & A
(Basic) What are the standard synthetic routes for 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via:
- Oxidation of ester precursors : Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid .
- Cyclization reactions : Multi-step organic syntheses involving cyclization of diene precursors under superbasic conditions (e.g., NaOH/DMSO) with amidoximes, as demonstrated in photochemical [2+2] cycloadditions .
(Advanced) How can researchers address stereochemical challenges in synthesizing enantiopure this compound?
Methodological Answer:
Stereochemical control requires:
- Asymmetric catalysis : Use chiral catalysts in cycloaddition or substitution reactions to favor specific enantiomers.
- Chiral resolution : Employ chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate racemic mixtures, as demonstrated for structurally related bicyclic carboxylic acids .
- Stereospecific reagents : Opt for enantiomerically pure starting materials (e.g., resolved esters) to preserve stereochemistry during oxidation .
(Basic) What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bicyclic framework and substituent positions (e.g., δ ~5.5 ppm for olefinic protons) .
- Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl groups .
- X-ray crystallography : Resolve absolute configuration and bond angles, critical for validating stereochemistry .
(Advanced) How to resolve contradictions in reported biological activities (e.g., toxicity vs. therapeutic potential)?
Methodological Answer:
Contradictions arise from assay variability. Mitigate by:
- Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ for cytotoxicity vs. therapeutic efficacy) .
- Comparative models : Use both in vitro (enzyme inhibition assays) and in vivo (rodent models) to validate activity.
- Mechanistic studies : Probe interactions with biological targets (e.g., enzyme active sites) via mutagenesis or isotopic labeling .
(Advanced) What strategies optimize regioselectivity in Diels-Alder reactions involving the bicyclic framework?
Methodological Answer:
Regioselectivity is influenced by:
- Dienophile choice : Electron-deficient dienophiles (e.g., maleic anhydride) favor endo transition states, achieving >95% regioselectivity in adduct formation .
- Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and controlled heating (reflux) enhance reaction specificity .
- Computational modeling : Pre-screen dienophile reactivity using DFT calculations to predict regiochemical outcomes .
(Basic) What are common derivatization reactions for this compound?
Methodological Answer:
Derivatization routes include:
- Esterification/Amidation : React with alcohols or amines under acidic/basic conditions to form esters or amides, useful for enhancing solubility or bioactivity .
- Reduction : Convert the carboxylic acid to alcohols using LiAlH₄, though this may alter the bicyclic structure .
- Functional group interconversion : Transform the ketone moiety (if present) into thiols or amines via nucleophilic substitution .
(Advanced) How to analyze conflicting data on mutagenicity and enzyme inhibition?
Methodological Answer:
- Ames test validation : Confirm mutagenicity using Salmonella typhimurium strains with/without metabolic activation .
- Enzyme kinetics : Compare inhibition constants (Kᵢ) across studies; discrepancies may arise from assay conditions (pH, cofactors) .
- Structural analogs : Test derivatives to isolate structural features responsible for toxicity vs. therapeutic effects .
(Basic) What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- pH control : Aqueous solutions should be buffered (pH 4–6) to avoid decarboxylation .
(Advanced) How to scale up synthesis without compromising yield or purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
